

Technical Guide: Toxicological Profile of 1-Mercapto-2-propanol

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Compound of Interest

Compound Name: 1-Mercapto-2-propanol

Cat. No.: B090344

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Introduction

1-Mercapto-2-propanol (CAS No. 1068-47-9) is a chemical intermediate with a variety of industrial applications. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in occupational and environmental contexts. This technical guide provides a summary of the available toxicological data for **1-Mercapto-2-propanol**, details the standard experimental protocols used for toxicological evaluation, and presents a logical workflow for such assessments.

While specific quantitative toxicological studies on **1-Mercapto-2-propanol** are not readily available in the public domain, this guide summarizes the existing classifications and provides the standardized methodologies by which such data would be generated.

Toxicological Data

Comprehensive quantitative toxicological data for **1-Mercapto-2-propanol**, such as LD50 and LC50 values, are not available in the reviewed literature. The information presented is based on classifications from safety data sheets and qualitative statements.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50, LC50) were identified.^[1] General information on thiols suggests that high levels of exposure may lead to lethargy,

nausea, vomiting, and in severe cases, respiratory depression and coma.[1]

Table 1: Acute Toxicity Data for **1-Mercapto-2-propanol**

Endpoint	Species	Route	Value	Reference
LD50	Not available	Oral	Data not available	N/A
LD50	Not available	Dermal	Data not available	N/A
LC50	Not available	Inhalation	Data not available	N/A

Irritation and Sensitization

1-Mercapto-2-propanol is classified as a skin and eye irritant.[2] It is also indicated to be a potential skin sensitizer.[1]

Table 2: Irritation and Sensitization Data for **1-Mercapto-2-propanol**

Endpoint	Species	Result	Reference
Skin Irritation	Not specified	Irritant (Category 2)	[2]
Eye Irritation	Not specified	Irritant (Category 2)	[2]
Skin Sensitization	Not specified	Potential sensitizer	[1]

Repeated Dose Toxicity

There is limited evidence to suggest that long-term or repeated exposure to **1-Mercapto-2-propanol** may have cumulative health effects, potentially affecting organs such as the lungs, kidneys, and liver.[1] However, no specific repeated dose toxicity studies were found.

Mutagenicity

No data from mutagenicity studies, such as the Ames test, were available for **1-Mercapto-2-propanol**.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Dermal Toxicity (OECD 402)

- Principle: This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.
- Test Animals: Adult rats, rabbits, or guinea pigs are typically used. For this guideline, the albino rabbit is often the preferred species.
- Procedure:
 - The test substance is applied uniformly to a small area (approximately 10% of the body surface area) of the shaved, intact skin of the experimental animals.
 - The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
 - A stepwise procedure is used, with the initial dose being one that is expected to produce signs of toxicity without causing severe suffering or death. Subsequent groups may be tested at higher or lower doses depending on the outcome.
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
 - A full necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

- Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Test Animals: The albino rabbit is the preferred species.
- Procedure:
 - A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²).
 - The treated area is covered with a gauze patch and tape.
 - The exposure duration is typically 4 hours.
 - After exposure, the residual test substance is removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Data Analysis: The severity of the skin reactions is scored at each observation time. The substance is classified as an irritant or corrosive based on the severity and persistence of the lesions.

Acute Eye Irritation/Corrosion (OECD 405)

- Principle: This method evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.
- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure:
 - A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.

- Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
- The observation period can be extended up to 21 days to determine the reversibility of the effects.
- Data Analysis: Ocular lesions are scored at each examination. The classification of the substance is based on the severity and reversibility of the observed eye damage.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

- Principle: The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
- Test Animals: Young adult guinea pigs are used.
- Procedure:
 - Induction Phase:
 - Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), the test substance without adjuvant, and the adjuvant alone.
 - Day 7: A topical application of the test substance is made to the same area, which may have been pre-treated with sodium lauryl sulfate to create a mild irritation. The patch is left in place for 48 hours.
 - Challenge Phase:
 - Day 21: A challenge patch with a non-irritating concentration of the test substance is applied to a fresh, untreated area of the skin for 24 hours.
 - Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

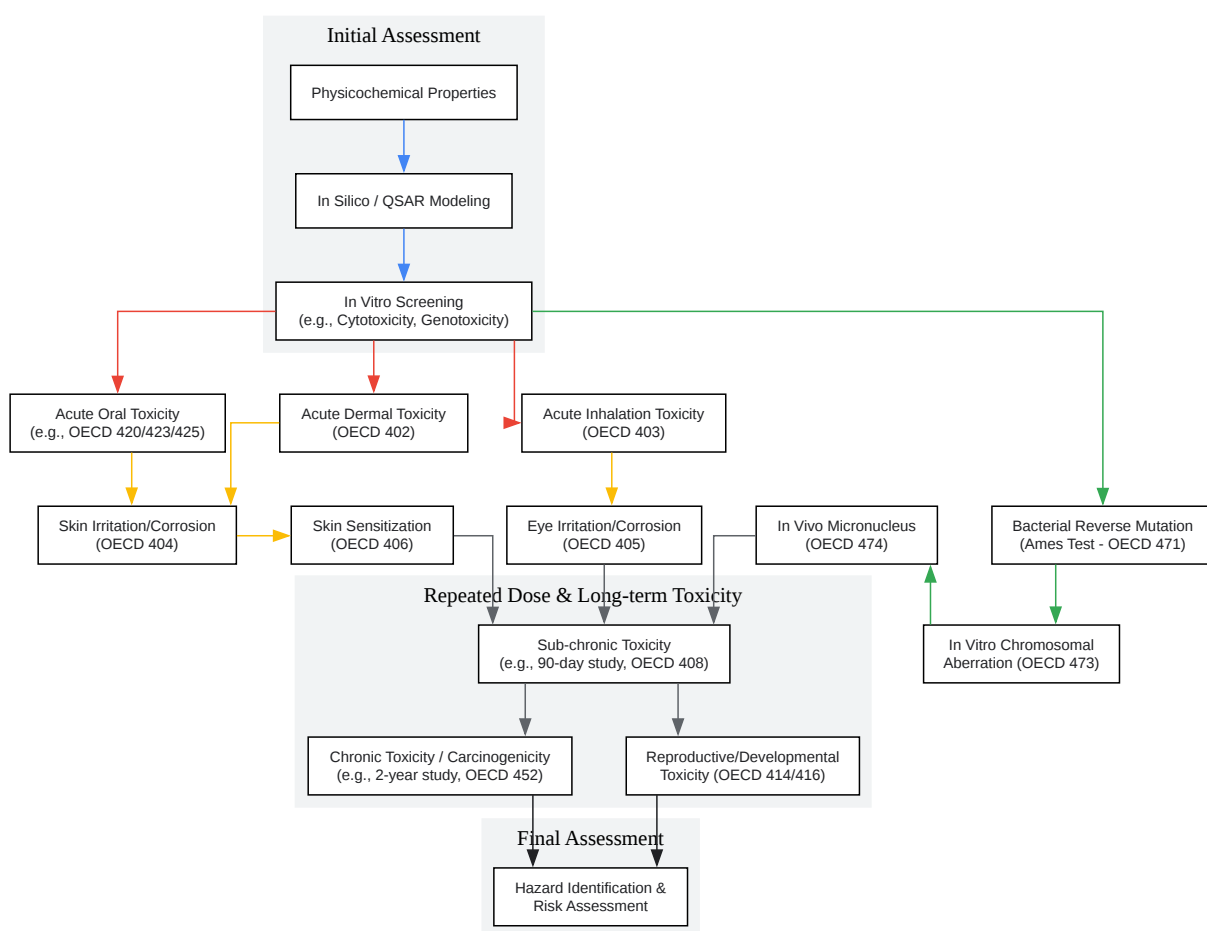
- **Data Analysis:** The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control animals.

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

- **Principle:** This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test detects mutations that revert this initial mutation, allowing the bacteria to grow on a medium lacking the amino acid.
- **Procedure:**
 - At least five different concentrations of the test substance are used.
 - The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.
 - There are two primary methods:
 - **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
 - **Pre-incubation Method:** The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
 - The plates are incubated for 48-72 hours at 37°C.
- **Data Analysis:** The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance, starting from initial screening to more in-depth studies.



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Caption: A generalized workflow for the toxicological assessment of a chemical substance.

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